molecular formula C9H14N4O2 B8500851 1-methyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine

1-methyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine

Cat. No. B8500851
M. Wt: 210.23 g/mol
InChI Key: DSEUPOQICWKBQE-UHFFFAOYSA-N
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Patent
US08426408B2

Procedure details

1-Methyl-4-(4-nitro-1H-pyrazol-1-yl)piperidine (132 mg, 0.628 mmol) was dissolved in methanol (6 mL) and the flask was purged with N2. Pd/C (15 mg) was added and the flask was flushed with H2 and stirred under 1 atm H2 (balloon) for 3 hours. The reaction mixture was purged with N2, and filtered through a pad of Celite. The filtrate was concentrated to dryness, yielding 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine.
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([N:8]2[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[N:9]2)[CH2:4][CH2:3]1>CO>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([N:8]2[CH:12]=[C:11]([NH2:13])[CH:10]=[N:9]2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
132 mg
Type
reactant
Smiles
CN1CCC(CC1)N1N=CC(=C1)[N+](=O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred under 1 atm H2 (balloon) for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was purged with N2
ADDITION
Type
ADDITION
Details
Pd/C (15 mg) was added
CUSTOM
Type
CUSTOM
Details
the flask was flushed with H2
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with N2
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1CCC(CC1)N1N=CC(=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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